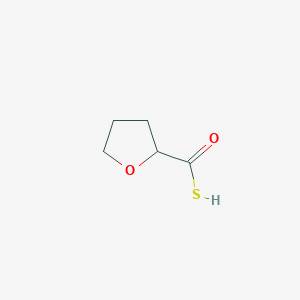
(S)-Tetrahydrofuran-2-carbothioic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Tetrahydrofuran-2-carbothioic Acid is an organic compound that features a tetrahydrofuran ring substituted with a carboxylic acid and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetrahydrofuran-2-carbothioic Acid typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of 1,4-dihalobutanes with a base.
Introduction of the Carboxylic Acid Group: This step often involves the oxidation of a hydroxyl group to a carboxylic acid.
Addition of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions using thiolating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Tetrahydrofuran-2-carbothioic Acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Thiolating agents such as thiourea are often employed.
Major Products
Oxidation: Disulfides
Reduction: Alcohols
Substitution: Various substituted tetrahydrofuran derivatives
Aplicaciones Científicas De Investigación
(S)-Tetrahydrofuran-2-carbothioic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used to study enzyme interactions due to its thiol group.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-Tetrahydrofuran-2-carbothioic Acid involves its interaction with various molecular targets:
Thiol Group: The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function.
Carboxylic Acid Group: This group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran-2-carboxylic Acid: Lacks the thiol group, making it less reactive in certain biochemical contexts.
Tetrahydrothiophene-2-carboxylic Acid: Contains a sulfur atom in the ring, which alters its chemical properties.
Uniqueness
(S)-Tetrahydrofuran-2-carbothioic Acid is unique due to the presence of both a thiol and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and interactions.
Propiedades
Fórmula molecular |
C5H8O2S |
|---|---|
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
oxolane-2-carbothioic S-acid |
InChI |
InChI=1S/C5H8O2S/c6-5(8)4-2-1-3-7-4/h4H,1-3H2,(H,6,8) |
Clave InChI |
VXYYXBQTPJTYOB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C(=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B15287429.png)
![[2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate](/img/structure/B15287436.png)
![[3,4,5-Triacetyloxy-6-[3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15287437.png)
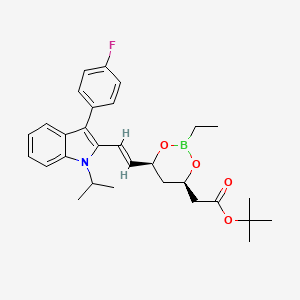
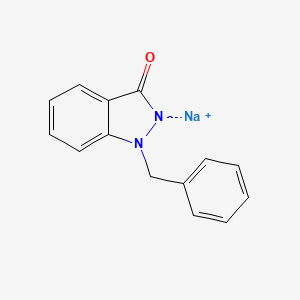
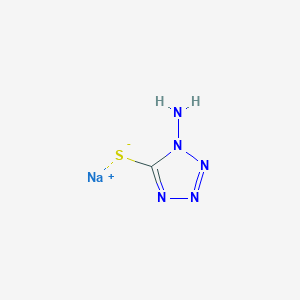
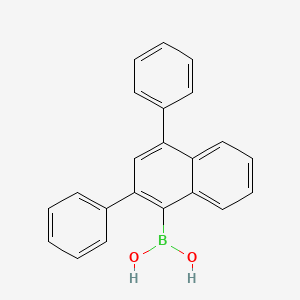
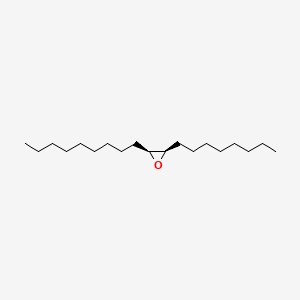


![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15287499.png)
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15287500.png)

![5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)
